molecular formula C11H16N2O3 B241153 1-Allyl-3-(4-morpholinyl)-2,5-pyrrolidinedione

1-Allyl-3-(4-morpholinyl)-2,5-pyrrolidinedione

Cat. No. B241153
M. Wt: 224.26 g/mol
InChI Key: UZFXZBBRFLDPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-(4-morpholinyl)-2,5-pyrrolidinedione, commonly known as AMPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thalidomide and has a unique structure that makes it an attractive target for research.

Scientific Research Applications

AMPD has been studied extensively in various fields, including medicinal chemistry, pharmaceuticals, and materials science. In medicinal chemistry, AMPD has been investigated as a potential treatment for various diseases, including cancer, inflammation, and autoimmune disorders. In pharmaceuticals, AMPD has been used as a building block for the synthesis of other compounds, such as analogs of thalidomide. In materials science, AMPD has been explored as a potential monomer for the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of AMPD is not fully understood, but it is believed to be related to its ability to modulate the immune system. AMPD has been shown to inhibit the production of pro-inflammatory cytokines and to stimulate the production of anti-inflammatory cytokines. Additionally, AMPD has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This property makes AMPD a potential anti-cancer agent.
Biochemical and Physiological Effects
AMPD has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that AMPD can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that AMPD can reduce tumor growth in mice and improve outcomes in animal models of autoimmune diseases. Additionally, AMPD has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using AMPD in lab experiments is its unique structure, which makes it a valuable building block for the synthesis of other compounds. Additionally, AMPD has been shown to have a low toxicity profile, making it a potentially safe compound to work with. However, one limitation of using AMPD in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on AMPD. One area of interest is the development of analogs of AMPD with improved properties, such as increased potency or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of AMPD and to identify the specific pathways it targets. Finally, more studies are needed to explore the potential applications of AMPD in various fields, including drug discovery, materials science, and biotechnology.
Conclusion
In conclusion, 1-Allyl-3-(4-morpholinyl)-2,5-pyrrolidinedione is a unique and promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of AMPD involves the reaction of thalidomide with allyl isocyanate and morpholine. This reaction results in the formation of AMPD, which can be purified using column chromatography. The yield of this reaction is typically around 50%, and the purity of the final product can be confirmed using NMR and mass spectrometry.

properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

3-morpholin-4-yl-1-prop-2-enylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H16N2O3/c1-2-3-13-10(14)8-9(11(13)15)12-4-6-16-7-5-12/h2,9H,1,3-8H2

InChI Key

UZFXZBBRFLDPQN-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)CC(C1=O)N2CCOCC2

Canonical SMILES

C=CCN1C(=O)CC(C1=O)N2CCOCC2

Origin of Product

United States

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